4-(4-(Diethylamino)-2-hydroxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione
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Overview
Description
4-(4-(Diethylamino)-2-hydroxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Diethylamino)-2-hydroxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione typically involves the condensation of 4-(Diethylamino)-2-hydroxybenzaldehyde with 1-(4-iodophenyl)pyrazolidine-3,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Diethylamino)-2-hydroxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(Diethylamino)-2-hydroxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. It may be investigated as a drug candidate for treating various diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-(Diethylamino)-2-hydroxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-(Diethylamino)-2-hydroxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione include other pyrazolidine derivatives with different substituents on the benzylidene and phenyl rings.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties. For example, the presence of the diethylamino group may enhance its solubility and bioavailability, while the iodine atom may influence its reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
(4Z)-4-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O3/c1-3-23(4-2)16-8-5-13(18(25)12-16)11-17-19(26)22-24(20(17)27)15-9-6-14(21)7-10-15/h5-12,25H,3-4H2,1-2H3,(H,22,26)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNZWROVBIKQY-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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